molecular formula C15H16ClNO2S2 B2583984 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396782-81-2

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2583984
CAS No.: 1396782-81-2
M. Wt: 341.87
InChI Key: BCOGRZOSBUMJHG-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a complex structure with a chloro-substituted benzene ring, a cyclopropyl group, and a thiophene moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Substitution with Cyclopropylamine: The benzenesulfonyl chloride is then reacted with cyclopropylamine to form N-cyclopropylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Introduction of the Thiophene Moiety: The final step involves the alkylation of the N-cyclopropylbenzenesulfonamide with 2-(thiophen-2-yl)ethyl chloride. This reaction is typically performed in an organic solvent like dichloromethane, using a base such as potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or enzyme inhibition.

    Biological Studies: The compound can be used to study the interactions between sulfonamides and biological targets such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing sulfonamide groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding affinity.

    2-chloro-N-cyclopropylbenzenesulfonamide: Lacks the thiophene moiety, which may reduce its biological activity.

    N-cyclopropyl-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which may alter its chemical and biological properties.

Uniqueness

The presence of both the chloro group and the thiophene moiety in 2-chloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-14-5-1-2-6-15(14)21(18,19)17(12-7-8-12)10-9-13-4-3-11-20-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOGRZOSBUMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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